(2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid
Overview
Description
(2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of azidopyrrolidines It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and an azido group on the pyrrolidine ring
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes like the 6-oxocamphor hydrolase . This enzyme plays a crucial role in the metabolism of certain organisms, such as Rhodococcus sp .
Biochemical Pathways
Given its potential interaction with enzymes like 6-oxocamphor hydrolase, it may influence pathways related to the metabolism of certain compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available (S)-proline.
Protection: The amino group of (S)-proline is protected using a tert-butoxycarbonyl (Boc) group to form (S)-1-Boc-proline.
Azidation: The carboxylic acid group is then converted to an azido group through a series of reactions involving the formation of an intermediate ester, followed by nucleophilic substitution with sodium azide.
Cyclization: The azido ester undergoes cyclization to form the pyrrolidine ring, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for large-scale production. This includes the use of continuous flow reactors for the azidation and cyclization steps to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium azide for nucleophilic substitution.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products
Reduction: (2S,4S)-1-Boc-4-aminopyrrolidine-2-carboxylic acid.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
(2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-4-Azidopyrrolidine-2-carboxylic acid: Lacks the Boc protecting group.
(2S,4S)-1-Boc-4-aminopyrrolidine-2-carboxylic acid: The azido group is reduced to an amine.
(2S,4S)-1-Boc-4-hydroxypyrrolidine-2-carboxylic acid: The azido group is replaced with a hydroxyl group.
Uniqueness
(2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid is unique due to the presence of both the Boc protecting group and the azido group, which provide versatility in chemical synthesis
Properties
IUPAC Name |
(2S,4S)-4-azido-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O4/c1-10(2,3)18-9(17)14-5-6(12-13-11)4-7(14)8(15)16/h6-7H,4-5H2,1-3H3,(H,15,16)/t6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEOWBJXFSZTJU-BQBZGAKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00477450 | |
Record name | (2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00477450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132622-65-2 | |
Record name | (2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00477450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-4-Azido-N-(tert-butoxycarbonyl)-L-proline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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